Cbz-D-bishomopropargylglycine CHA salt
Overview
Description
Preparation Methods
The synthesis of Cbz-D-bishomopropargylglycine CHA salt involves chemical synthesis techniques. The specific synthetic routes and reaction conditions can be adjusted and optimized based on the desired outcome . Industrial production methods typically involve large-scale chemical synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
Cbz-D-bishomopropargylglycine CHA salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cbz-D-bishomopropargylglycine CHA salt has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly used as an intermediate in chemical synthesis and as a catalyst in various reactions . In biology and medicine, this compound is studied for its potential effects on molecular targets and pathways. Additionally, it has applications in the industrial sector, particularly in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of Cbz-D-bishomopropargylglycine CHA salt involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Cbz-D-bishomopropargylglycine CHA salt is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other derivatives of bishomopropargylglycine and related amino acids . The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications .
Properties
IUPAC Name |
cyclohexanamine;(2R)-2-(phenylmethoxycarbonylamino)hept-6-ynoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4.C6H13N/c1-2-3-5-10-13(14(17)18)16-15(19)20-11-12-8-6-4-7-9-12;7-6-4-2-1-3-5-6/h1,4,6-9,13H,3,5,10-11H2,(H,16,19)(H,17,18);6H,1-5,7H2/t13-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPDOCGZTGZLOU-BTQNPOSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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